3-(4-Chloro-3-ethylphenoxy)azetidine

Descripción general

Descripción

Synthesis Analysis

Azetidines, such as “3-(4-Chloro-3-ethylphenoxy)azetidine”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .

Molecular Structure Analysis

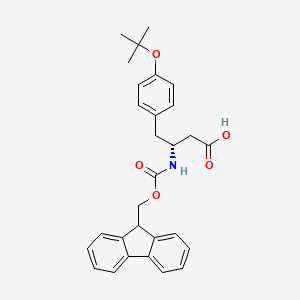

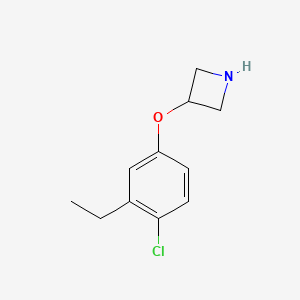

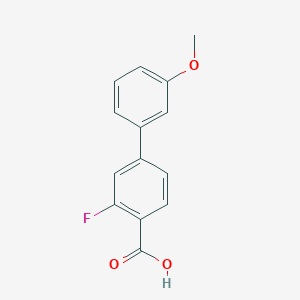

The molecular structure of “3-(4-Chloro-3-ethylphenoxy)azetidine” is defined by its molecular formula, C11H14ClNO. The structure is composed of a four-membered azetidine ring with a chlorine and ethyl group attached to the phenyl ring, and an oxygen atom linking the phenyl and azetidine rings.

Chemical Reactions Analysis

Azetidines are driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Aplicaciones Científicas De Investigación

Synthesis and Transformation

- The transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols demonstrates the potential of azetidine derivatives as intermediates in organic synthesis. This process involves a stepwise transformation via intermediate aziridines and highlights the reactivity of these compounds under specific conditions (Mollet, D’hooghe, & de Kimpe, 2011).

Antioxidant Activity

- The synthesis of novel Schiff bases and azetidines derived from phenyl urea derivatives has been reported, with a subsequent evaluation of their in-vitro antioxidant potentials. This research indicates the potential of azetidine derivatives for contributing to the development of antioxidant agents, showcasing moderate to significant effects compared to ascorbic acid (Nagavolu et al., 2017).

Drug Discovery

- Azetidines have been identified as valuable motifs for drug discovery due to their unique chemical space. The study on the synthesis of 3,3-diarylazetidines through calcium(II)-catalyzed Friedel-Crafts reaction exemplifies their potential in medicinal chemistry. These azetidines can be further derivatized into drug-like compounds, highlighting their versatility and potential for developing new therapeutics (Denis et al., 2018).

Antibacterial Activity

- The synthesis of novel Schiff base and azetidinone derivatives has been explored, with a focus on their antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. This demonstrates the potential of azetidine derivatives as scaffolds for developing new antibacterial agents (Vashi & Naik, 2004).

Building Blocks for Synthesis

- Azetidin-2-ones, particularly those with trifluoromethyl groups, have been used as building blocks for the preparation of diverse compounds, including aminopropanes, oxazinanes, and aziridines. This underscores the importance of azetidine derivatives in synthetic organic chemistry, providing a versatile tool for constructing complex molecules (Dao Thi et al., 2018).

Safety And Hazards

Direcciones Futuras

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .

Propiedades

IUPAC Name |

3-(4-chloro-3-ethylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-2-8-5-9(3-4-11(8)12)14-10-6-13-7-10/h3-5,10,13H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQRYTJYGHJKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC2CNC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chloro-3-ethylphenoxy)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

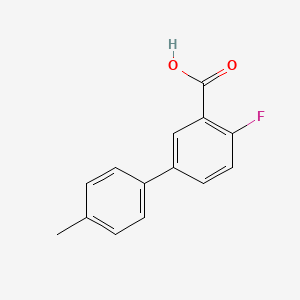

![2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1439799.png)

![1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1439807.png)

![[1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine](/img/structure/B1439814.png)